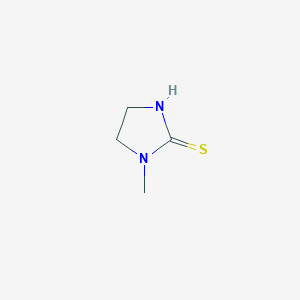

1-Methylimidazolidine-2-thione

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDTDSPQXLQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158636 | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-10-2 | |

| Record name | Methylethylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLETHYLENETHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Thioamide Heterocycles

Thioamide heterocycles represent a significant class of compounds that have long been a cornerstone of organic and medicinal chemistry. Historically, the thioamide group, characterized by a C=S bond adjacent to a nitrogen atom, was recognized as a close isostere of the ubiquitous amide bond. This single-atom substitution of sulfur for oxygen imparts dramatic and subtle changes in the molecule's properties, including reactivity, metal affinity, and stability. nih.gov

The synthesis of thioamides dates back to the 1870s, with early methods often involving the treatment of amides with phosphorus sulfides, such as phosphorus pentasulfide (P₂S₅). wikipedia.org Over the decades, the synthetic toolkit expanded to include reagents like Lawesson's reagent, which offered improved solubility and milder reaction conditions. The Willgerodt-Kindler reaction also emerged as a key method for producing certain types of thioamides. wikipedia.org These foundational synthetic strategies paved the way for the creation of a vast library of thioamide derivatives, including cyclic structures.

The chemical properties of thioamides are largely dictated by the two active centers: the nucleophilic nitrogen atom and the thiocarbonyl group. researchgate.net This duality makes them exceptionally useful synthons, or building blocks, for the synthesis of more complex sulfur- and nitrogen-containing heterocycles. researchgate.netacs.org Their ability to act as versatile intermediates has been a driving force in heterocyclic chemistry for many years. researchgate.net

Contemporary Significance in Chemical Sciences

Established Synthetic Pathways

The foundational methods for synthesizing this compound rely on classical organic reactions, providing reliable and well-documented routes to this heterocyclic compound.

Metallation and Nucleophilic Additions to Carbon Disulphide

The reaction of imidazolidine-2-thione (ethylenethiourea) with carbon disulphide in the presence of a strong base like sodium hydride has been investigated. psu.edursc.orgrsc.org In this context, the base facilitates the deprotonation (metallation) of the thiourea's nitrogen atom, generating a highly reactive anion. rsc.org This anion then readily attacks a molecule of carbon disulphide. psu.edursc.org While this specific reaction extends the structure of the parent compound, the underlying principle of base-mediated metallation to enhance nucleophilicity is a cornerstone of this chemistry. For the direct synthesis of this compound, the nucleophilic attack can be initiated by the amine groups of N-methylethylenediamine on carbon disulphide. rsc.org

A related and often preferred reagent for this transformation is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). rsc.org TCDI serves as a safer alternative to highly flammable and toxic carbon disulphide or thiophosgene. rsc.orgrsc.org The synthesis using TCDI proceeds by dissolving N-methylethylenediamine in a suitable solvent like ethyl acetate, to which a suspension of TCDI is added, leading to the formation of this compound. rsc.org

Acylation Reactions with Atypical Vilsmeier Adducts

Acylation reactions provide a pathway to functionalize the imidazolidine-2-thione scaffold. Research has shown that imidazolidine-2-thione can be effectively acylated using atypical Vilsmeier adducts. nih.govnih.gov These adducts are generated in situ from the reaction of N,N-dimethylacetamide (DMA) with various acyl chlorides. nih.gov The Vilsmeier-Haack reaction traditionally uses reagents like POCl₃ and DMF for formylation, but these atypical adducts serve as effective acylating agents. ijpcbs.com

The reaction of imidazolidine-2-thione with these adducts can lead to either mono- or di-acylated derivatives, depending on the specific acyl chloride used. nih.govnih.gov This reactivity occurs at the nitrogen atoms of the thiourea (B124793) moiety. For this compound, which has one N-H bond, this reaction would be expected to yield a mono-acylated product. Computational studies have been performed to understand the factors that influence the reaction's outcome. nih.gov The versatility of this method allows for the preparation of a library of asymmetrically di-acylthioureas by reacting a mono-acylated derivative with a second, different acyl chloride. nih.gov

| Acyl Chloride | Product Type | Yield |

|---|---|---|

| Benzoyl chloride | Mono-acylated | Good |

| 4-Methoxybenzoyl chloride | Mono-acylated | Good |

| 4-Nitrobenzoyl chloride | Di-acylated | Moderate |

| Pivaloyl chloride | Mono-acylated | Good |

| 2-Furoyl chloride | Di-acylated | Moderate |

Sulfur-Transfer Reactions with Thioketones

The synthesis of imidazolidine-2-thiones can be accomplished via modern sulfur-transfer reactions, where a thiocarbonyl group (C=S) is transferred to a diamine precursor. One effective method involves the use of thiocarbonyl fluoride, generated in situ from difluorocarbene. cas.cn This approach serves as a potent tool for the cyclization of vicinal amines, such as N-methylethylenediamine, to produce the corresponding imidazolidine-2-thione. cas.cn This method is notable as it keeps the N-H bond intact without side reactions like difluoromethylation. cas.cn

Another key sulfur-transfer reagent is 1,1'-thiocarbonyldiimidazole (TCDI), which is considered a superior alternative to more hazardous reagents. rsc.orgrsc.org The reaction involves the treatment of N-methylethylenediamine with TCDI in a suitable solvent, providing a direct and high-yielding route to this compound. rsc.org The use of elemental sulfur to convert N-heterocyclic carbenes (NHCs) into their corresponding thiones is also a known sulfur-transfer methodology in the broader context of imidazole (B134444) chemistry. researchgate.net These methods highlight a shift towards reagents that can efficiently and safely deliver the thiocarbonyl moiety for the construction of the target heterocycle.

Advanced Synthetic Approaches

Progress in synthetic chemistry has led to the development of more sophisticated methods that not only construct the this compound molecule but also integrate it into larger, functional systems, often with a focus on sustainability.

Incorporation into Complex Molecular Architectures

This compound is a versatile ligand in coordination chemistry, primarily due to the soft donor nature of its exocyclic sulfur atom. This property allows it to be readily incorporated into complex molecular architectures by coordinating with various metal centers.

Notable examples include its use in forming complexes with:

Gold(I): It forms linear bis(1-methyl-imidazolidine-2-thione)gold(I) cations with various counter-anions. researchgate.net These complexes are not discrete molecules but self-assemble into complex supramolecular structures, such as 1D or 2D polymeric networks, through intermolecular hydrogen bonds and other secondary interactions. researchgate.net The resulting structures can form chains with "hairpin bends," a characteristic feature of gold complexes with 1-alkyl-imidazolidine-2-thiones. grafiati.com

Platinum(II): Cis-bis(triethylphosphine)di(this compound)platinum(II) is an example of a platinum complex synthesized for potential applications as an anticancer agent. google.com

Zinc(II): It reacts with zinc halides to form complexes like dichlorobis(this compound-S)-zinc(II), which adopts a distorted tetrahedral geometry. researchgate.net

Silver(I): The thione ligand has been used in the synthesis of mononuclear and binuclear silver(I) complexes, which have been studied for their potential biological activity. mdpi.com

Beyond metal complexes, derivatives of this compound are used as building blocks for more elaborate organic structures. For instance, 4,5-dihydroxy-1-methylimidazolidine-2-thione can react with ureas in a regioselective manner to produce previously inaccessible 1-alkyl-4-methylsemithioglycolurils, which are more complex heterocyclic systems. researchgate.netresearchgate.net

| Metal Center | Complex Example | Structural Features | Reference |

|---|---|---|---|

| Gold(I) | [Au(1-MeImt)₂]⁺(Camphor-10-sulfonate)⁻ | Forms 2D polymeric networks via hydrogen bonds and other secondary contacts. | researchgate.net |

| Gold(I) | [Au(1-MeImt)₂]⁺(Dimesylamide)⁻ | Forms a chain structure with "hairpin bends". | grafiati.com |

| Zinc(II) | [ZnCl₂(1-MeImt)₂] | Distorted tetrahedral geometry. | researchgate.net |

| Platinum(II) | cis-[Pt(PEt₃)₂(1-MeImt)₂]²⁺ | Square planar geometry, synthesized as potential anticancer agent. | google.com |

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste, lower energy consumption, and use less hazardous materials, are increasingly influencing the synthesis of chemical compounds, including this compound. nih.govmdpi.com

Key sustainable considerations in its synthesis include:

Atom Economy and Waste Reduction: The manufacturing of pharmaceuticals can generate significant waste. nih.gov Synthetic routes that proceed in high yields with minimal byproducts are preferred. Cascade or one-pot reactions, where multiple steps occur in the same vessel, are particularly valuable. For instance, a sustainable route to related 1,3-thiazolidines has been developed as a cascade process in green solvents. unizar.es

Use of Safer Reagents: A significant green advancement in the synthesis of thiones is the move away from highly toxic and hazardous reagents like thiophosgene. The use of 1,1'-thiocarbonyldiimidazole (TCDI) is a prime example of a safer, solid reagent that can be used as a substitute for carbon disulphide or thiophosgene. rsc.orgrsc.org

Sustainable Solvents and Conditions: The choice of solvent is critical to the environmental impact of a process. mdpi.com There is a drive to replace common but hazardous solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DES). mdpi.comrsc.org Synthesizing related heterocycles in ethanol or ethyl-L-lactate at room temperature has been shown to be effective, offering reduced energy consumption and eliminating hazardous chemicals. unizar.es Applying similar conditions to the synthesis of this compound represents a clear path toward a more sustainable process.

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions, often in water. mdpi.com While specific biocatalytic routes to this compound are not prominently documented, this remains a frontier in green chemistry for developing highly efficient and sustainable synthetic methods for such heterocyclic compounds. researchgate.net

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible. nih.gov

Reactivity and Mechanistic Investigations of 1 Methylimidazolidine 2 Thione

Fundamental Reaction Mechanisms

The reactivity of 1-Methylimidazolidine-2-thione is primarily governed by the nucleophilic character of its nitrogen and sulfur atoms, making it susceptible to attack by a variety of electrophiles. Its structural framework also allows for unique transformations of the heterocyclic ring itself.

Electrophilic Attack and Substitution Reactions

This compound readily engages in reactions with electrophilic agents. The specific outcome of these reactions can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the presence of acyl chlorides and N,N-dimethylacetamide (DMA), the thiourea (B124793) core of the molecule can undergo acylation. nih.gov The reaction can proceed through two potential pathways: direct condensation with the acyl chloride or reaction with a weak Vilsmeier reagent formed in situ from the interaction of DMA and the acyl chloride. nih.gov Computational predictions suggest that the Vilsmeier intermediate is the more likely acylating species. nih.gov

The nature of the acyl chloride plays a crucial role in determining the final product. Acyl chlorides with electron-withdrawing groups or (cyclo)alkyl chains tend to yield mono-acylated products. nih.gov Conversely, acyl chlorides like 4-anisoyl chloride, 2-furoyl chloride, and 2-thenoyl chloride can lead to the formation of symmetric di-acylated thioureas under the same conditions. nih.gov

The reaction with halogens, such as bromine and iodine, represents another key class of electrophilic interactions. Studies on the closely related 1,3-dimethylimidazoline-2-thione show that it reacts with halogens to form either linear charge-transfer (CT) adducts or "T-shaped" hypervalent chalcogen (TY) adducts. researchgate.net The sulfur atom acts as the nucleophilic center, attacking the electrophilic halogen molecule. researchgate.net

Heterocyclic Ring Transformations and Rearrangements

The imidazolidine (B613845) core can participate in transformations that lead to the formation of more complex, fused heterocyclic systems. While direct ring-opening or rearrangement of this compound itself is less commonly detailed, analogous structures provide insight into potential pathways. For example, related 2-iminoimidazolidines, formed from 2-chloro-4,5-dihydroimidazole, can be treated with carbon disulfide to yield fused ring systems like 2,3-dihydro-12H-imidazo[2′,1′:4,5] nih.govresearchgate.netscirp.orgthiadiazino[2,3-b]quinazolin-5-thiones. researchgate.net Another transformation involves reacting a derivative with 2-aminobenzyl alcohol to form 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione, demonstrating a significant alteration of the substitution on the ring. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The interaction between thio-donors like this compound and electrophiles such as halogens is governed by both kinetic and thermodynamic factors. In the reaction of the analogous 1,3-dimethylimidazoline-2-thione with halogens (Cl₂, Br₂, I₂), computational studies have shown that charge-transfer (CT) adducts are always the initial products formed. researchgate.net These CT adducts are the kinetic products of the reaction. researchgate.net

Subsequently, these CT adducts can rearrange to form more stable "T-shaped" hypervalent adducts, which are the thermodynamic products. researchgate.net Density Functional Theory (DFT) calculations indicate that, except for the adducts formed with diiodine, the hypervalent compounds are significantly more stable than the initial CT adducts in the gas phase. researchgate.net The transition from the kinetic CT product to the thermodynamic TY product proceeds through a transition state and does not occur directly from the initial reactants. researchgate.net

Solvent Effects on Reaction Pathways and Rates

The choice of solvent can exert profound control over the reaction pathways of this compound and its derivatives, particularly in reactions with multiple potential outcomes. This regioselective control is critical in synthesis. In the reaction of N-arylcyanothioformamides with isothiocyanates to form imidazolidineiminodithiones, the solvent was found to be a determining factor in the regiochemical outcome. nih.gov

While substituents on the reactants had some influence, certain solvents demonstrated a remarkable ability to direct the reaction exclusively toward one regioisomer. nih.gov Aprotic solvents such as acetone, DMSO, and especially DMF, were found to be highly effective in overriding other controlling factors, leading to the exclusive formation of the desired imidazolidineiminodithione isomer. nih.gov In contrast, a solvent like nitromethane (B149229) favored the formation of a different isomer, a thiazolidinethione. nih.gov Acetonitrile also strongly favored the formation of the imidazolidineiminodithione product. nih.gov

The table below summarizes the effect of different solvents on the product distribution in a representative reaction, highlighting the directing power of the solvent environment.

| Solvent | Product Distribution (Imidazolidineiminodithione vs. Thiazolidinethione) | Reference |

|---|---|---|

| Nitromethane | Favored Thiazolidinethione isomer (up to 90%) | nih.gov |

| Acetonitrile | Favored Imidazolidineiminodithione isomer (90-100%) | nih.gov |

| Acetone | Strongly favored Imidazolidineiminodithione isomer | nih.gov |

| DMSO | Strongly favored Imidazolidineiminodithione isomer | nih.gov |

| DMF | Exclusive formation of Imidazolidineiminodithione isomer | nih.gov |

Computational Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of this compound. These methods provide detailed insights into the structures and energies of transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally.

In the study of acylation reactions, semi-empirical simulations were employed to rationalize why different acyl chlorides lead to either mono- or di-acylated products. nih.gov The calculations focused on the electrophilicity of different acylating species and the energetic content of reaction intermediates, helping to explain the experimentally observed outcomes. nih.gov

DFT calculations have also been crucial in mapping the reaction coordinates for the interaction between the related 1,3-dimethylimidazoline-2-thione and halogens. researchgate.net These studies confirmed that the reaction proceeds stepwise, with the initial formation of a charge-transfer complex. researchgate.net The calculations successfully located the transition state connecting the charge-transfer intermediate to the more stable, hypervalent "T-shaped" product, providing a complete energetic profile of the reaction pathway. researchgate.net This computational evidence demonstrated that the hypervalent adduct is formed from the CT adduct and not directly from the reactants. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 1-Methylimidazolidine-2-thione at the atomic level. These theoretical approaches provide a detailed understanding of the molecule's behavior and characteristics.

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of molecules. For cyclic thiourea (B124793) derivatives like this compound, DFT calculations can provide insights into the distribution of electron density and the nature of chemical bonds. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.

Conformer Analysis and Tautomerism Studies

The five-membered ring of this compound can adopt different conformations. Computational studies on related imidazolidine-2-thione derivatives have explored the potential energy surface to identify stable conformers.

A key aspect of the computational study of this compound is the investigation of its tautomerism. The molecule can exist in thione and thiol forms. Molecular computations have been carried out to determine the relative energies of various tautomers. For N-methylimidazolidine-2-thione, the stability order based on calculated relative energies of three possible tautomers (T1, T2, and T3) is T1 < T2 < T3, indicating that the thione form (T1) is the most stable. scialert.net The optimized structural parameters, including bond lengths and angles, for these tautomers have been calculated and compared with experimental X-ray data for similar compounds. scialert.net

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| T1 (Thione) | 0.00 |

| T2 (Thiol) | > 0.00 |

This table is based on the finding that the thione form is the most stable. scialert.net Exact energy differences require specific computational data not available in the provided search results.

Spectroscopic Parameter Prediction and Interpretation

Quantum chemical calculations are frequently employed to predict and interpret spectroscopic data. For this compound and its derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra can aid in the assignment of experimental signals. core.ac.uk By calculating the magnetic shielding tensors, it is possible to predict the chemical shifts of carbon and hydrogen atoms. core.ac.uk These predictions are particularly useful for distinguishing between different isomers and tautomers. For example, N-alkylation of the imidazolidine-2-thione ring leads to an up-field shift of the carbon signals of the thione and methine groups in the ¹³C NMR spectra, a phenomenon that can be confirmed by quantum chemical calculations of Mulliken charges on the ring atoms. core.ac.uk

Vibrational spectroscopy is another area where computational methods are highly valuable. Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of vibrational modes observed experimentally. mdpi.com By performing a Potential Energy Distribution (PED) analysis, each calculated vibrational frequency can be assigned to specific molecular motions, such as stretching, bending, or torsional modes.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not found in the provided search results, this computational technique is widely used to study the dynamic behavior of molecules in solution or in complex environments. MD simulations for related heterocyclic compounds, such as imidazolidine-2,4-dione derivatives, have been used to investigate their inhibitory mechanisms on biological targets. longdom.org Such simulations can provide insights into how the molecule interacts with its surroundings, its conformational flexibility over time, and the stability of intermolecular interactions, such as hydrogen bonds. For this compound, MD simulations could be employed to study its behavior in different solvents or its interaction with biological macromolecules.

Halogen Bonding and Charge-Transfer Interactions with Dihalogens

The sulfur atom in the thiocarbonyl group of this compound can act as a Lewis base and participate in halogen bonding and charge-transfer interactions with dihalogens like iodine (I₂) and iodine monobromide (IBr). Studies on the closely related N-methylthiazolidine-2-thione have shown the formation of 1:1 charge-transfer adducts with these dihalogens. researchgate.net

In these interactions, the dihalogen acts as a Lewis acid (halogen bond donor), and the sulfur atom of the thione acts as a Lewis base (halogen bond acceptor). The formation of these charge-transfer complexes can be observed spectrophotometrically by the appearance of a new charge-transfer band in the electronic absorption spectrum. nih.gov The interaction involves the transfer of electron density from the lone pair of the sulfur atom to the antibonding σ* orbital of the dihalogen molecule. Theoretical studies on similar systems have been used to characterize the nature of these charge-transfer adducts. researchgate.net

Table 2: Characteristics of Charge-Transfer Complexes with Dihalogens (based on analogous compounds)

| Dihalogen | Stoichiometry | Type of Interaction |

|---|---|---|

| I₂ | 1:1 | Charge-Transfer/Halogen Bond |

This table is based on findings for the analogous compound N-methylthiazolidine-2-thione. researchgate.net

Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. While specific QSAR or QSPR studies for this compound were not identified, research on related heterocyclic scaffolds like thiazolidine-2,4-dione derivatives has demonstrated the utility of these approaches. semanticscholar.org

In such studies, various molecular descriptors are calculated for a series of compounds. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). These descriptors are then used to build a mathematical model that can predict the activity or property of new, untested compounds. For imidazolidine-2-thione derivatives, QSAR models could be developed to predict properties such as antimicrobial activity, receptor binding affinity, or pharmacokinetic profiles. nih.gov In silico studies on acylated imidazolidine-2-thione derivatives have predicted good pharmacokinetic properties and promising drug-like characteristics. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 1 Methylimidazolidine 2 Thione

Ligand Design and Metal Complexation Strategies

1-Methylimidazolidine-2-thione, also known as methimazole, is a versatile ligand in coordination chemistry. Its structure, featuring a thiourea (B124793) moiety within a five-membered ring, provides a soft sulfur donor atom that exhibits a strong affinity for a variety of transition metals. This characteristic allows for the systematic design of metal complexes with diverse geometries and potential applications.

This compound (L) readily forms coordination compounds with a range of transition metal ions, including nickel(II), cobalt(II), zinc(II), cadmium(II), platinum(II), and palladium(II). In the vast majority of these complexes, the ligand acts as a monodentate donor, coordinating exclusively through its exocyclic sulfur atom. This S-coordination is the predominant binding mode observed in both solid-state structures and in solution.

The stoichiometry of the resulting complexes is influenced by the metal-to-ligand ratio and the counter-ions present. Common formulations include complexes of the type ML₂X₂ and [ML₄]X₂, where M represents a divalent metal ion and X is a halide or another counter-ion. For instance, reactions with Co(II) and Zn(II) halides typically yield complexes with the formula M(L)₂X₂ (where X = Cl⁻, Br⁻, I⁻), while reactions with perchlorate (B79767) salts result in M(L)₄₂ complexes. Similarly, Ni(II) forms complexes such as Ni(L)₄X₂ (X = Cl⁻, Br⁻, I⁻, NO₃⁻) and Ni(L)₂(SCN)₂. In all these cases, spectroscopic data confirm that the ligand is monodentate and bonded through the sulfur atom.

| Metal Ion (M) | Complex Stoichiometry | Coordination Mode |

|---|---|---|

| Ni(II) | Ni(L)₄Cl₂ | Monodentate, S-Coordination |

| Ni(II) | Ni(L)₂(SCN)₂ | Monodentate, S-Coordination |

| Ni(II) | Ni(L)₄₂ | Monodentate, S-Coordination |

| Co(II) | Co(L)₂Cl₂ | Monodentate, S-Coordination |

| Co(II) | Co(L)₄₂ | Monodentate, S-Coordination |

| Zn(II) | Zn(L)₂Cl₂ | Monodentate, S-Coordination |

| Zn(II) | Zn(L)₄₂ | Monodentate, S-Coordination |

The coordination geometry of metal complexes containing this compound is dictated by the specific metal center, its oxidation state, and the accompanying ligands or counter-ions. These structural features have been elucidated using various physical techniques, including infrared and electronic spectroscopy, magnetic measurements, and single-crystal X-ray diffraction.

For example, nickel(II) complexes exhibit a variety of geometries. Complexes with the formula Ni(L)₄X₂ (where X⁻ = Cl, Br, I, NO₃) are characterized as having a tetragonal geometry. In contrast, when the counter-ion is perchlorate (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻), the resulting [Ni(L)₄]²⁺ complexes adopt a square-planar geometry.

Complexes of cobalt(II) and zinc(II) with halides, having the general formula M(L)₂X₂, are consistently found to be tetrahedral. tandfonline.com Similarly, the four-coordinate perchlorate complexes, M(L)₄₂, also adopt a tetrahedral arrangement around the metal center. tandfonline.com A single-crystal X-ray study of dichlorobis(this compound-S)-zinc(II) confirmed its distorted tetrahedral geometry. tandfonline.com Likewise, the structure of a cobalt nitrate (B79036) complex, Co(L)₄(NO₃)₂, was confirmed by X-ray crystallography to feature a slightly distorted tetrahedral cation with Co-S bonds.

| Complex | Metal Ion | Coordination Geometry |

|---|---|---|

| Ni(L)₄Cl₂ | Ni(II) | Tetragonal |

| Ni(L)₄₂ | Ni(II) | Square-Planar |

| Co(L)₂Cl₂ | Co(II) | Tetrahedral |

| Co(L)₄₂ | Co(II) | Distorted Tetrahedral |

| Zn(L)₂Cl₂ | Zn(II) | Distorted Tetrahedral tandfonline.com |

Supramolecular Recognition and Self-Assembly

Beyond its role in forming discrete metal complexes, this compound and its derivatives participate in the formation of larger supramolecular structures through non-covalent interactions. Hydrogen bonding is a key directional force that governs the self-assembly and crystal packing of these molecules in the solid state.

The imidazolidine (B613845) ring of the ligand contains an N-H group that can act as a hydrogen bond donor. This capability is crucial for the formation of extended networks in the solid state. In the crystal structure of the Co(L)₄(NO₃)₂·H₂O complex, for example, extensive hydrogen bonding plays a significant role in stabilizing the crystal lattice. In this structure, the hydrogen atoms from the imido (N-H) groups of the ligands, along with hydrogen atoms from a co-crystallized water molecule, form robust hydrogen bonds with the oxygen atoms of the nitrate counter-ions. This network of interactions links the individual complex units into a stable, three-dimensional array. In the zinc complex, dichlorobis(this compound-S)-zinc(II), only intramolecular hydrogen bonding interactions were observed. tandfonline.com

The ability of ligands to bridge multiple metal centers can lead to the formation of coordination polymers. In the case of this compound complexes, this can occur when an ancillary ligand, such as the thiocyanate (B1210189) ion (SCN⁻), acts as a bridging unit. The complex Ni(L)₂(SCN)₂ has been identified as being polymeric and possessing a tetragonal geometry. In such a structure, the thiocyanate ions are proposed to bridge adjacent nickel centers, creating a one-dimensional polymeric chain, while the this compound ligands occupy the remaining coordination sites on each metal. However, detailed structural elucidation of this specific polymeric arrangement is not extensively documented. There is currently no available research detailing the formation of macrocyclic structures through the self-assembly of this compound itself.

Applications in Materials Science and Catalysis

Role in Single-Atom Catalyst Fabrication and Modification

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, characterized by isolated metal atoms individually dispersed on a support material. rsc.org This configuration maximizes atomic utilization and often leads to unique catalytic properties due to precisely defined active sites and strong metal-support interactions. rsc.orgmdpi.com The fabrication of stable SACs is challenging, as individual atoms have high surface energy and tend to aggregate. A primary strategy to overcome this is the use of ligands or surface defects on the support to anchor and stabilize the metal atoms. rsc.org

A review of the current scientific literature indicates that there are no specific studies detailing the use of 1-Methylimidazolidine-2-thione in the fabrication or modification of single-atom catalysts. The synthesis of SACs often involves techniques like co-precipitation, atomic layer deposition, or the pyrolysis of metal-organic frameworks (MOFs) where the nitrogen or sulfur atoms in the organic linkers can coordinate and stabilize the metal atoms during the process. mdpi.commdpi.com While the nitrogen and sulfur atoms in this compound make it a theoretical candidate for a stabilizing ligand, its practical application in this area has not yet been reported.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Their high porosity, large surface area, and tunable structures make them promising for applications in gas storage, separations, catalysis, and chemical sensing. nih.govmdpi.com

The synthesis of MOFs is typically achieved through methods like solvothermal or hydrothermal reactions, where the metal and ligand components self-assemble into a crystalline framework. mdpi.com The properties of a MOF can be tailored by carefully selecting the metal nodes and organic linkers or by modifying the framework after its initial synthesis. mit.edu This post-synthetic modification allows for the introduction of specific functional groups to enhance properties like catalytic activity or analyte sensitivity. mit.edu

While ligands based on imidazole (B134444) and its derivatives are widely used in the construction of MOFs, the specific use of this compound as a primary linker in creating conventional porous MOFs is not documented in the available literature. researchgate.nettaylorfrancis.com However, its capability as a ligand has been demonstrated. In one study, this compound was reacted with a copper(I) salt under aerobic conditions. researchgate.net This reaction resulted in the formation of a one-dimensional coordination polymer, where the this compound molecule coordinates to the copper centers through its sulfur atom. researchgate.net This demonstrates the compound's ability to act as a building block in metal-ligand structures, which is the fundamental principle of MOF chemistry.

Table 1: MOF Synthesis and Functionalization Approaches

| Strategy | Description | Relevance to this compound |

|---|---|---|

| Pre-synthetic/Direct Synthesis | MOF is assembled from the desired metal and functionalized organic linker in a one-pot reaction. | No direct reports found for creating porous MOFs, but its use as a ligand in a 1D coordination polymer has been shown. researchgate.net |

| Post-Synthetic Modification (PSM) | The chemical structure of a pre-formed MOF is altered to introduce new functionalities. mit.edu | No studies have reported the use of this compound as a molecule for post-synthetic modification of existing MOFs. |

MOFs are highly effective as heterogeneous catalysts. Their porous nature allows for the diffusion of substrates to the active sites within the framework, which can be either the metal nodes or the functionalized organic linkers. mdpi.com MOF-based catalysts have been successfully employed in a variety of organic reactions, including the cycloaddition of CO2 into epoxides to form cyclic carbonates. nih.govrsc.org In many cases, the Lewis acidic metal sites within the MOF structure are responsible for the catalytic activity. nih.gov

Given that the integration of this compound into porous, high-surface-area MOFs has not been reported, there is consequently no research on the catalytic applications of such materials. The catalytic potential of the 1D copper coordination polymer mentioned previously has not been explored. researchgate.net

The unique structural and electronic properties of MOFs make them excellent candidates for chemical sensor development. mdpi.comrsc.org MOF-based sensors often operate on principles such as luminescence quenching or enhancement, or changes in electrical impedance or capacitance upon interaction with an analyte. mdpi.commdpi.com The ability to functionalize the pores of MOFs allows for the design of sensors with high selectivity and sensitivity for specific molecules, including environmental pollutants, explosives, and biomolecules. mdpi.comrsc.org

A review of the scientific literature finds no instances of MOFs incorporating this compound being developed or utilized for sensor applications.

Polymerization Chemistry and Composite Materials

This compound belongs to the class of compounds known as cyclic thioureas. This class of molecules are potential monomers for Ring-Opening Polymerization (ROP), a process that can produce a variety of polymers. polympart.com ROP of cyclic esters and carbonates is a well-established method for generating biodegradable and functional polyesters and polycarbonates. polympart.comrsc.org

The catalysis of ROP often involves organocatalytic systems, such as a combination of a base and a hydrogen-bonding molecule like a thiourea (B124793). rsc.org This dual-catalyst system is thought to operate through a bifunctional mechanism, where the base activates the initiating alcohol and the thiourea activates the cyclic monomer, facilitating the ring-opening process. polympart.com This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. polympart.com

Table 2: Research Findings on Ring-Opening Polymerization of Cyclic Monomers

| Monomer Class | Catalytic System | Key Findings | Reference |

|---|---|---|---|

| Cyclic Esters (e.g., Lactide) | Alkoxides and Thioureas | Produces highly isotactic polylactide with fast kinetics and living polymerization behavior (Mw/Mn <1.1). | polympart.com |

| Cyclic Esters and Carbonates | (Thio)ureas and Cyclopropenimine Bases | Effective for a wide range of monomers, producing polymers with narrow dispersities (Đ = 1.01-1.10). | nih.gov |

| Cyclic Lactones | Thiourea and a Base | Catalyst system shows high selectivity for ring-opening over transesterification, resulting in controlled polymerization. | polympart.com |

While the general principles of ROP are well-established for cyclic thioureas and related monomers, specific research detailing the successful polymerization of this compound has not been identified. Furthermore, there are no reports on the incorporation of this compound into composite materials.

Environmental Fate and Remediation Studies

Degradation Pathways in Environmental Compartments

The breakdown of 1-Methylimidazolidine-2-thione in the environment can occur through biological, light-induced, and chemical processes. Understanding these pathways is essential for predicting its fate and persistence in ecosystems.

Information directly pertaining to the biodegradation of this compound is limited. However, insights can be drawn from studies on structurally similar compounds, such as ethylene (B1197577) thiourea (B124793) (ETU), which is a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. industrialchemicals.gov.au The persistence of such compounds in the environment suggests that the imidazolidine-2-thione ring structure may be resistant to rapid microbial degradation. industrialchemicals.gov.au

Microbial degradation of analogous heterocyclic pesticides, like neonicotinoids, often involves processes such as nitroreduction and hydroxylation. frontiersin.orgnih.gov It is plausible that soil and water microorganisms could potentially mediate similar transformations of this compound. The presence of specific microbial communities adapted to xenobiotic compounds can influence the rate and extent of biodegradation. nih.gov However, without specific studies, the non-biodegradability of this compound under various environmental conditions remains a possibility, contributing to its potential persistence.

Photodegradation is a significant abiotic process that can contribute to the transformation of organic compounds in aquatic environments. The process can occur through direct absorption of light or be mediated by photosensitizers. For compounds similar to this compound, such as the neonicotinoid insecticide imidacloprid, photocatalytic degradation using titanium dioxide (TiO2) has been shown to be effective. nih.gov This process involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the TiO2 catalyst. nih.gov

The rate of photodegradation can be influenced by the presence of natural photosensitizers in the environment, such as humic acids, which can absorb light and produce reactive oxygen species that in turn degrade the pollutant. The specific kinetics and products of this compound photodegradation, however, require further investigation to be fully understood.

Hydrolysis: The hydrolytic stability of this compound is a key factor in its environmental persistence. The rate of hydrolysis is generally dependent on pH and temperature. researchgate.netresearchgate.net While specific data for this compound is scarce, related structures like hydrazones show susceptibility to hydrolysis under acidic conditions. researchgate.net The thione group in the molecule could potentially undergo hydrolysis to the corresponding oxo-analogue, 1-methylimidazolidin-2-one.

Oxidation: Chemical oxidation in the environment can be initiated by reactive species such as hydroxyl radicals (•OH). nih.gov In mammalian systems, the structurally related compound 1-methylimidazolidine-2,4-dione undergoes stepwise oxidation to form 5-hydroxy-1-methylhydantoin (B1677063) and subsequently 1-methylparabanic acid. rsc.org Similar oxidative pathways could be anticipated for this compound in the environment, potentially leading to the formation of hydroxylated and ring-opened products.

Reduction: Reduction pathways in the environment are less common for this type of structure under typical aerobic conditions. However, in anaerobic environments, reductive processes could potentially occur, although specific pathways for this compound have not been documented.

Metabolite Identification and Environmental Impact Assessment

Identifying the transformation products of this compound is crucial for a comprehensive environmental risk assessment, as metabolites can sometimes be more toxic or persistent than the parent compound.

For the related compound ethylene thiourea (ETU), metabolites identified in mammals include imidazoline, ethylene urea, and 4-imidazoline-2-one. industrialchemicals.gov.au In mice, a major metabolite is 2-imidazolin-2-yl sulfenate. industrialchemicals.gov.au It is plausible that this compound could form analogous metabolites through similar metabolic pathways in various organisms. The environmental impact of these potential metabolites, including their toxicity to aquatic and terrestrial organisms, would need to be assessed to understand the full scope of the environmental risk. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov

AOPs that could be effective for the degradation of this compound include:

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. scielo.org.zamdpi.comresearchgate.netresearchgate.net The addition of UV light (photo-Fenton) can enhance the production of these radicals. nih.gov

Ozonation: Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. nih.govnih.govmdpi.com

Photocatalysis with TiO2: As mentioned earlier, titanium dioxide can be used as a photocatalyst to generate hydroxyl radicals under UV irradiation, leading to the degradation of organic pollutants. nih.govunito.itnih.gov

These technologies have shown effectiveness in degrading a wide range of persistent organic pollutants and could be applied for the remediation of water contaminated with this compound.

The efficacy of AOPs is primarily due to the in-situ generation of highly reactive hydroxyl radicals. The primary mechanisms for hydroxyl radical generation in common AOPs are summarized below:

| Advanced Oxidation Process | Mechanism of Hydroxyl Radical (•OH) Generation |

| Fenton Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com |

| Photo-Fenton Reaction | Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ nih.gov |

| Ozonation (at high pH) | O₃ + OH⁻ → HO₂⁻ + O₂O₃ + HO₂⁻ → •O₂⁻ + •HO₂•O₂⁻ + O₃ → •O₃⁻ + O₂•O₃⁻ + H⁺ ⇌ •HO₃•HO₃ → •OH + O₂ nih.gov |

| UV/H₂O₂ | H₂O₂ + hν → 2 •OH rsc.org |

| Photocatalysis (TiO₂) | TiO₂ + hν → e⁻ + h⁺h⁺ + H₂O → •OH + H⁺h⁺ + OH⁻ → •OH unito.itnih.gov |

This table provides a simplified overview of the primary hydroxyl radical generation pathways in various Advanced Oxidation Processes.

The reaction of hydroxyl radicals with organic molecules like this compound is typically very fast and non-selective, leading to a series of oxidation reactions that can ultimately result in the mineralization of the compound to carbon dioxide, water, and inorganic ions. nih.govresearchgate.netnih.govufz.de

Formation of Toxic By-products (e.g., Nitro-products) during AOPs

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While these processes are effective in degrading a wide range of contaminants, they can also lead to the formation of transformation products, which may be more toxic than the parent compound.

A thorough review of scientific databases and literature reveals a lack of specific studies on the formation of toxic by-products, particularly nitro-products, during the advanced oxidation of this compound. Research on the oxidative degradation of thiourea and its derivatives often focuses on the formation of sulfur-containing and oxygenated by-products. The potential for the formation of nitro-products would largely depend on the presence of nitrogen-containing precursors in the reaction matrix and the specific conditions of the AOP, such as the presence of nitrite (B80452) or nitrate (B79036) and the type of oxidant used. However, without specific experimental data for this compound, any discussion on the formation of nitro-products remains speculative.

Table 1: Summary of Research Findings on AOPs of Thiourea Derivatives

| Compound Family | Key Research Focus | Findings on Toxic By-products | Availability of Data on Nitro-product Formation |

| Thiourea & Derivatives | Degradation kinetics and pathways. | Formation of sulfates, and in some cases, cyanamide (B42294) and urea. | Not a primary focus of existing studies. |

| This compound | Not available. | No specific data available. | No specific data available. |

Environmental Monitoring and Risk Assessment Methodologies

Effective environmental management of chemical compounds relies on robust monitoring techniques and comprehensive risk assessment frameworks. For this compound, there is a notable absence of standardized or widely adopted methodologies for its specific monitoring in environmental matrices such as water, soil, or air.

Analytical methods for the detection of related thiourea compounds often employ techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). eurofins.comenv.go.jpnih.gov These methods could likely be adapted for the detection of this compound, but would require specific development and validation, including the synthesis of analytical standards and the determination of extraction efficiencies and detection limits in various environmental samples.

Similarly, a formal environmental risk assessment for this compound has not been extensively documented in publicly available literature. Risk assessments for chemicals typically involve an evaluation of both exposure and toxicity. While toxicity data may exist for some N-substituted thioureas, a comprehensive risk assessment requires data on environmental persistence, bioaccumulation, and fate, which is currently lacking for this specific compound. who.intindustrialchemicals.gov.aubiorxiv.org

Table 2: Status of Methodologies for this compound

| Methodology | Status for this compound |

| Environmental Monitoring | |

| Standardized Analytical Methods | Not established. |

| Method Validation in Environmental Matrices | Requires specific research and development. |

| Risk Assessment | |

| Comprehensive Environmental Risk Assessment | Not publicly available. |

| Ecotoxicity Data | Limited to general data on related compounds. |

| Environmental Fate and Transport Data | Not specifically studied. |

Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous characterization of 1-Methylimidazolidine-2-thione in both solution and the solid state.

The molecular structure of this compound is unequivocally confirmed using a suite of NMR experiments. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹³C NMR spectrum, the most downfield signal corresponds to the thione (C=S) carbon, a characteristic feature of this class of compounds. For instance, in related imidazolidine-2-thione derivatives, this carbon resonance appears around 180 ppm. mdpi.com The methylene (B1212753) carbons of the ethylenediamine (B42938) backbone and the N-methyl carbon appear at higher fields. N-alkylation in imidazolidine-2-thione rings typically leads to an up-field shift of the ring carbon signals due to inductive effects. mdpi.com

To assign these resonances definitively, two-dimensional (2D) NMR techniques are employed:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the methylene protons to their respective carbons.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, mapping the proton-proton network within the methylene groups of the ring.

These combined techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the covalent structure of this compound.

In the solid state, this compound can theoretically exist in different tautomeric forms. Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is instrumental in studying this phenomenon. researchgate.net

For N-methylimidazolidine-2-thione, three potential tautomers can be considered: the thione form (T1) and two isomeric thiol forms (T2 and T3). researchgate.net Computational studies, combined with ssNMR data, have been used to determine the relative stability of these tautomers. Molecular computations carried out for the N-methyl derivative show a clear order of stability. researchgate.net The thione form (T1) is significantly more stable than the thiol tautomers. researchgate.net This finding aligns with the general observation that for N-mono-substituted imidazolidine-2-thiones, tautomerism is not typically observed, in part due to the absence of stabilizing hydrogen bonding that is possible in the unsubstituted parent compound. researchgate.net

The calculated relative energies from molecular computations highlight the energetic preference for the thione tautomer. researchgate.net

| Tautomer | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| T1 | Thione form | 0.000 |

| T2 | Thiol form (isomer 1) | 78.990 |

| T3 | Thiol form (isomer 2) | 91.282 |

Data sourced from molecular computations on N-methylimidazolidine-2-thione. researchgate.net

The ssNMR spectrum provides experimental evidence supporting the predominance of the thione form in the solid state. researchgate.net

The five-membered imidazolidine (B613845) ring is not planar and can adopt various envelope or twisted conformations. Furthermore, the C2-N1 bond in the thioamide moiety possesses a degree of double-bond character due to resonance, which can lead to restricted rotation and the existence of rotational isomers (rotamers). nih.gov

NMR techniques are ideal for investigating these dynamic processes:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space correlations between protons that are in close proximity. NOESY data can be used to establish the preferred conformation of the ring and the spatial orientation of the N-methyl group relative to the ring protons. mdpi.com

Variable-Temperature (VT) NMR: The presence of rotational isomers can be identified by the observation of distinct sets of signals for each isomer at low temperatures. researchgate.net As the temperature is increased, these signals broaden and eventually coalesce into a single set of time-averaged signals. By analyzing the spectra at different temperatures, the energy barrier for the interconversion between the rotamers can be calculated. nih.gov While specific studies on this compound are not detailed, this methodology is standard for analyzing such isomeric behavior in related heterocyclic and amide systems. nih.govnih.gov

NMR has also been shown to reliably identify geometric (cis/trans) isomers in N-alkylated derivatives of related imidazolidine-2-thiones. mdpi.com

Imidazolidine-2-thiones are recognized for their ambidentate nature, meaning they can coordinate to metal ions through either the sulfur or a nitrogen atom. researchgate.net NMR spectroscopy is a primary method for investigating these ligand-metal interactions in solution.

When this compound acts as a ligand and coordinates to a metal center (e.g., Zinc), changes in the NMR spectrum provide direct evidence of binding. Solution and solid-state ¹³C NMR studies of zinc complexes with this compound show a significant shift in the resonance of the C=S carbon upon coordination, while other carbon signals are less affected. This indicates that binding occurs through the sulfur atom, which alters the electronic environment of the C=S bond. The fact that the solid-state structure is likely maintained in solution can be inferred from these NMR shifts.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within the this compound molecule by probing its vibrational modes.

The infrared spectrum of imidazolidine-2-thione and its derivatives has been examined to assign its principal absorption bands. rsc.org For this compound, the spectrum is dominated by vibrations of the N-H, C-H, and C=S groups, as well as various ring deformation and stretching modes.

Key spectral regions and their interpretations include:

N-H Stretching: A prominent band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the ring.

C-H Stretching: Bands associated with the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups appear between 2800 and 3000 cm⁻¹.

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The C=S stretching vibration, ν(C=S), is a key diagnostic peak. Due to vibrational coupling with other modes, it is not a pure vibration but contributes significantly to bands in the fingerprint region. For imidazolidine-2-thione, the C=S group gives rise to typical absorptions below 600 cm⁻¹. rsc.org

Upon coordination to a metal ion through the sulfur atom, a weakening and elongation of the C=S bond occurs. This change is observable in the IR spectrum as a shift of the ν(C=S) band to a lower frequency, providing further evidence of S-coordination. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Assignment | Notes |

|---|---|---|

| 3200-3400 | ν(N-H) | Stretching of the secondary amine in the ring. |

| 2800-3000 | ν(C-H) | Stretching of methyl and methylene groups. |

| ~1500 | δ(N-H) | Bending of the N-H group. |

| Below 600 | ν(C=S) | Thione stretching, often coupled with other ring modes. rsc.org |

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational modes of this compound are sensitive to the geometry of its five-membered ring. Studies on analogous cyclic thiourea (B124793) derivatives, such as 1-Methyl-3-phenylimidazolidine-2-thione and 1-(2-Hydroxyethyl)imidazolidine-2-thione, have shown that the imidazolidine ring is not planar. nih.govresearchgate.net Instead, it adopts a twisted conformation around the C-C bond to minimize steric strain. nih.gov This non-planarity is a key structural feature.

For a more detailed conformational analysis, Vibrational Circular Dichroism (VCD) offers enhanced sensitivity to the molecule's chiral and conformational states. chemrxiv.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light, making it exceptionally suited for studying the subtle conformational equilibria of chiral molecules in solution. rsc.org Although this compound itself is not chiral, the principles of VCD highlight the detailed structural information that can be gleaned from advanced vibrational techniques. The primary vibrational modes of interest for conformational analysis include the C-N stretching, CH2 rocking and twisting, and the characteristic C=S stretching frequency, all of which are influenced by the ring's puckering.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unambiguous data on molecular connectivity, spatial arrangement, and the nature of intermolecular forces that govern the crystal lattice. unimi.it

Single-crystal X-ray diffraction (SCXRD) is the most powerful tool for elucidating the atomic-level structure of crystalline materials. mdpi.comrsc.org The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

While a specific crystallographic study for this compound is not detailed in the available literature, extensive data exists for the closely related compound, 1-Methyl-3-phenylimidazolidine-2-thione. nih.gov The analysis of this analog provides critical insights into the expected solid-state structure. The crystallographic data reveals the molecule's conformation and packing within the unit cell.

Interactive Table 1: Crystallographic Data for the Analog Compound 1-Methyl-3-phenylimidazolidine-2-thione

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5159 (1) |

| b (Å) | 14.0478 (3) |

| c (Å) | 18.2050 (3) |

| Volume (ų) | 1922.12 (6) |

| Z (molecules/cell) | 8 |

| Temperature (K) | 100 |

Data sourced from a study on 1-Methyl-3-phenylimidazolidine-2-thione, a closely related analog compound. nih.gov

The results from SCXRD analysis allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. For cyclic thioureas, particular attention is given to the geometry of the thioamide group (N-C=S) and the conformation of the five-membered ring.

In the structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione, the C=S bond length is 1.6996(13) Å, which is characteristic of a thione double bond. researchgate.net The C-N bond lengths within the thioamide moiety are shorter than a typical C-N single bond, indicating partial double bond character due to electron delocalization over the S-C-N1-N2 chromophore. researchgate.net The ring itself is confirmed to be non-planar. researchgate.net Similarly, the structure of 1-Methyl-3-phenylimidazolidine-2-thione shows a distinct twist in the five-membered ring. nih.gov

Intermolecular interactions are crucial for understanding the crystal packing. In the crystal lattice of 1-Methyl-3-phenylimidazolidine-2-thione, the molecules are held together by a network of C-H···π interactions. nih.gov For 1-(2-Hydroxyethyl)imidazolidine-2-thione, the packing is dominated by strong thioamide–N–H···O(hydroxy) and hydroxy–O–H···S(thione) hydrogen bonds, which create supramolecular layers. researchgate.net These findings suggest that the crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds involving the N-H proton and the thione sulfur atom.

Interactive Table 2: Selected Bond Lengths and Angles for an Analog Compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=S | 1.6996 (13) |

| C-N1 | 1.3364 (17) | |

| C-N2 | 1.3501 (17) | |

| Bond Angles (°) | S-C-N1 | 125.13 (10) |

| S-C-N2 | 125.33 (9) | |

| N1-C-N2 | 109.53 (11) |

Data from the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione, a closely related analog. researchgate.net

Mass Spectrometry Techniques for Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M+•), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

For this compound (Molecular Weight: 116.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 116. The subsequent fragmentation pathways would likely involve the cleavage of the most labile bonds. Plausible fragmentation patterns, based on the analysis of related imidazolidine and thione derivatives, include: researchgate.net

Loss of a methyl radical: A primary fragmentation could be the loss of the N-methyl group (•CH₃), leading to a significant fragment ion at m/z 101 (M-15).

Ring cleavage: The five-membered ring can undergo fragmentation through various pathways. A common route involves the loss of ethylene (B1197577) (C₂H₄) or related fragments.

Thione group fragmentation: Cleavage involving the thione group could lead to the loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing species.

Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and connectivity.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Proposed Loss from Parent Ion |

| 116 | [M]⁺• | - |

| 101 | [M - CH₃]⁺ | •CH₃ |

| 88 | [M - C₂H₄]⁺• | C₂H₄ |

| 73 | [M - CH₃S]⁺ | •CH₃S |

| 57 | [C₃H₅N]⁺• | C₂H₄S |

Emerging Spectroscopic and Imaging Techniques

While established techniques provide a wealth of structural information, emerging spectroscopic methods offer new avenues for characterization, particularly concerning the electronic structure of key atoms. acorn.works

X-ray Emission Spectroscopy (XES) is a powerful, element-specific technique that probes the occupied electronic states of a material. researchgate.netkit.edu It is highly complementary to X-ray absorption spectroscopy (XAS). researchgate.net For sulfur-containing compounds like this compound, sulfur K-edge XES can provide precise information about the chemical state, oxidation state, and bonding environment of the sulfur atom. esrf.frrsc.org

Atom Probe Tomography of this compound

Atom Probe Tomography (APT) is a powerful materials analysis technique capable of providing three-dimensional chemical and spatial information at the atomic scale. eag.com This method allows for the reconstruction of a small volume of a material, atom by atom, offering unparalleled insights into its structure and composition. researchgate.net While historically applied to metals and semiconductors, recent advancements have extended its utility to organic materials, including those containing sulfur. mines.edu

The application of APT to organic molecules like this compound presents unique challenges and opportunities. A primary difficulty in the analysis of organic materials is the potential for molecular fragmentation during the field evaporation process. digitellinc.com However, studies have demonstrated that with careful control of experimental parameters, such as laser power and temperature, it is possible to obtain mass spectra with minimal fragmentation, preserving the chemical identity of the molecular ions. mines.edu

For a sulfur-containing heterocyclic compound such as this compound, APT could provide detailed information on the spatial distribution of its constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur) within a sample matrix. This is particularly valuable for understanding the homogeneity of the compound in a mixture or its interaction with other materials at interfaces. Furthermore, APT's ability to distinguish between isotopes could be employed to study isotopic labeling or natural isotopic variations of sulfur. osti.govnist.gov

Detailed Research Findings

Currently, there is a lack of specific published research applying Atom Probe Tomography directly to this compound. However, based on studies of other organic and sulfur-containing materials, several research avenues can be anticipated.

One area of investigation would be the analysis of thin films of this compound to assess their chemical uniformity and to identify any potential segregation of the molecule or its fragments. The high spatial resolution of APT would be instrumental in visualizing the three-dimensional arrangement of the molecules. eag.com

Another potential application is in the study of interfaces between this compound and other materials. For instance, in a composite material, APT could map the elemental distribution across the interface, revealing details about chemical bonding and diffusion.

The mass spectrum obtained from an APT analysis would be crucial for identifying the molecular ion of this compound and any fragment ions that may form. The fragmentation pattern can provide insights into the chemical structure and bonding within the molecule. chemguide.co.uk Research on the mass spectral fragmentation of similar imidazolidine and thiohydantoin derivatives suggests that cleavage of the heterocyclic ring and loss of side chains are common fragmentation pathways. researchgate.netraco.cat

Data Tables

The following table represents a hypothetical mass-to-charge ratio (m/z) spectrum for this compound and its potential fragments that could be expected in an APT analysis. The relative abundances are illustrative and would depend on the specific experimental conditions.

| m/z | Ion Formula | Fragment Identity | Notes |

| 116 | [C4H8N2S]+ | Molecular Ion | Intact this compound |

| 101 | [C3H5N2S]+ | Loss of CH3 | Fragmentation of the methyl group |

| 88 | [C3H6N2]+ | Loss of C=S | Cleavage of the thiocarbonyl group |

| 73 | [C2H3N2S]+ | Ring Fragmentation | Various possible ring-opened structures |

| 59 | [CH3N2S]+ | Ring Fragmentation | Further fragmentation of the ring |

| 57 | [C3H5N]+ | Loss of S and CH3N | Complex rearrangement and fragmentation |

| 42 | [C2H4N]+ | Methylaziridine ion | Rearrangement product |

Future Research Directions and Emerging Opportunities

Innovations in Sustainable Synthesis and Green Chemistry

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. unibo.itscienceopen.com Future research on 1-Methylimidazolidine-2-thione should prioritize the development of sustainable synthetic methodologies. Innovations in this area could focus on:

Solvent-Free and Aqueous Synthesis: Exploring one-pot synthesis under solvent-free conditions or in aqueous media can significantly reduce the reliance on hazardous organic solvents. scirp.orgresearchgate.netrsc.org Methods like grinding and "on-water" synthesis have shown promise for related heterocyclic compounds and could be adapted for the synthesis of this compound and its derivatives. scirp.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption compared to conventional heating methods. nih.gov The application of microwave-assisted organic synthesis could lead to more efficient and environmentally friendly routes to this compound. nih.gov

Use of Renewable Feedstocks and Catalysts: Investigating the use of renewable starting materials and recyclable catalysts, such as nanocatalysts, aligns with the goals of a circular economy. rsc.orgnih.gov Developing catalytic systems that can be easily recovered and reused would enhance the sustainability of the synthesis process. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Solvent Use | Often relies on volatile and hazardous organic solvents. | Prioritizes solvent-free conditions, water, or green solvents. |

| Energy Consumption | Typically requires prolonged heating using conventional methods. | Utilizes energy-efficient techniques like microwave irradiation. |

| Catalysts | May use stoichiometric reagents or non-recyclable catalysts. | Employs recyclable catalysts, such as nanocatalysts or biocatalysts. |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

Development of Targeted Drug Delivery Systems and Nanomedicine

The field of nanomedicine offers revolutionary approaches to disease treatment by enabling the targeted delivery of therapeutic agents. nih.govresearchgate.net this compound and its derivatives could be explored for their potential in developing novel drug delivery systems. Key opportunities include:

Functionalization of Nanoparticles: The thione group and the nitrogen atoms in the imidazolidine (B613845) ring provide potential sites for conjugation to nanoparticles. rsc.orglongdom.org These functionalized nanoparticles could be engineered to specifically target diseased cells or tissues, thereby increasing therapeutic efficacy and reducing systemic side effects. rsc.orgnih.gov

Stimuli-Responsive Drug Release: Future research could focus on designing nanocarriers incorporating this compound derivatives that release their drug payload in response to specific stimuli within the body, such as changes in pH or enzyme concentrations. researchgate.net

Theranostic Applications: The integration of diagnostic and therapeutic functionalities into a single nanoplatform is a promising area of research. researchgate.net Metal complexes of this compound could be investigated for their potential as imaging agents, allowing for simultaneous diagnosis and treatment.

Exploration of Novel Catalytic Systems and Mechanistic Understanding

The coordination chemistry of this compound with various transition metals opens up possibilities for the development of novel catalysts. nih.gov Future research in this domain should focus on:

Synthesis of Metal Complexes: The synthesis and characterization of new metal complexes of this compound could lead to the discovery of catalysts with unique reactivity and selectivity for a range of organic transformations. nih.gov

Catalytic Applications: These novel metal complexes could be screened for their catalytic activity in important industrial processes, such as oxidation, reduction, and cross-coupling reactions. mdpi.com

Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for optimizing catalytic performance. mdpi.com Computational and experimental studies can provide valuable insights into the role of the this compound ligand in the catalytic cycle.

Advancement in Environmental Remediation Technologies

The presence of heavy metals in wastewater is a significant environmental concern. researchgate.net The sulfur atom in the thione group of this compound suggests its potential as a chelating agent for heavy metal ions. researchgate.net Emerging opportunities in this area include:

Development of Novel Sorbents: this compound could be immobilized onto solid supports, such as polymers or silica, to create novel sorbent materials for the selective removal of toxic heavy metals from contaminated water. mdpi.com

Ion Flotation: The use of this compound or its derivatives as collectors in ion flotation processes could provide an efficient method for separating heavy metal ions from aqueous solutions. researchgate.net